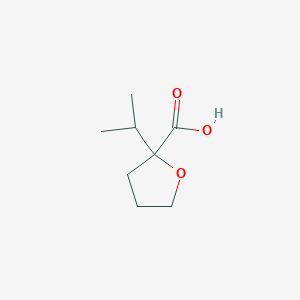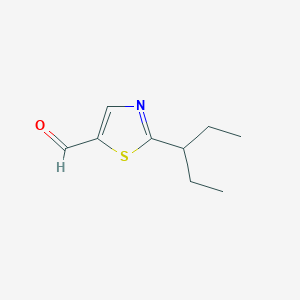![molecular formula C23H21Cl2N3O B12315189 Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)
Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Yan 7874 involves several steps, starting with the preparation of the core benzimidazole structure. The reaction conditions typically include the use of strong acids or bases to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
Yan 7874 undergoes various chemical reactions, including:
Oxidation: Yan 7874 can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Yan 7874 can undergo substitution reactions, particularly at the phenyl and benzimidazole rings. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Chemistry: Used as a model compound to study orexin receptor interactions.
Biology: Investigated for its effects on cell viability and morphology.
Medicine: Explored for its potential therapeutic applications, although its strong off-target effects limit its use.
Mechanism of Action
Yan 7874 acts as a weak partial agonist of orexin receptors. It interacts with both OX1 and OX2 orexin receptors, leading to the activation of intracellular signaling pathways. a significant portion of its effects is independent of orexin receptors, causing cytotoxicity and necrotic cell death .
Comparison with Similar Compounds
Yan 7874 is compared with other orexin receptor agonists, such as:
1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol: Another orexin receptor agonist with similar structure but different pharmacological properties.
Properties
Molecular Formula |
C23H21Cl2N3O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C23H21Cl2N3O/c1-15-6-8-16(9-7-15)13-27-20-4-2-3-5-21(20)28(23(27)26)14-22(29)17-10-11-18(24)19(25)12-17/h2-12,22,26,29H,13-14H2,1H3 |
InChI Key |
LQYDYWMFFKKSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)


![3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide](/img/structure/B12315131.png)
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)



![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)


